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1-(3,5-Dichlorophenyl)cyclopentanemethanamine

Catalog No.
S12183081
CAS No.
M.F
C12H15Cl2N
M. Wt
244.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-Dichlorophenyl)cyclopentanemethanamine

Product Name

1-(3,5-Dichlorophenyl)cyclopentanemethanamine

IUPAC Name

[1-(3,5-dichlorophenyl)cyclopentyl]methanamine

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

InChI

InChI=1S/C12H15Cl2N/c13-10-5-9(6-11(14)7-10)12(8-15)3-1-2-4-12/h5-7H,1-4,8,15H2

InChI Key

ZRHYRMGZVGOMOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC(=CC(=C2)Cl)Cl

1-(3,5-Dichlorophenyl)cyclopentanemethanamine is a chemical compound characterized by its unique structure, which includes a cyclopentane ring and a dichlorophenyl group. The molecular formula for this compound is C12H14Cl2N, and it has a molecular weight of approximately 245.15 g/mol. The presence of the dichlorophenyl moiety contributes to its potential biological activity and interaction with various biochemical pathways.

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
  • Reduction: Reduction reactions can be performed with reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity and reactivity.

These reactions are essential for modifying the compound for various applications in research and industry.

The biological activity of 1-(3,5-Dichlorophenyl)cyclopentanemethanamine is of significant interest in pharmacology and medicinal chemistry. Preliminary studies suggest that this compound may exhibit properties such as:

  • Anti-inflammatory Effects: It may inhibit certain enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
  • Neurotransmitter Modulation: The compound could interact with neurotransmitter systems, which might influence mood and behavior.

Further research is necessary to elucidate the specific mechanisms of action and potential therapeutic uses.

The synthesis of 1-(3,5-Dichlorophenyl)cyclopentanemethanamine typically involves several steps:

  • Formation of Cyclopentane Derivatives: Initial reactions may involve cyclization processes to create the cyclopentane ring.
  • Introduction of the Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions involving chlorinated phenols.
  • Amine Formation: The final step usually involves amination reactions to introduce the amine group, completing the synthesis.

Optimized synthetic routes are crucial for achieving high yields and purity in industrial production settings.

1-(3,5-Dichlorophenyl)cyclopentanemethanamine has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for anti-inflammatory or neuropsychiatric disorders.
  • Chemical Research: Its unique structure makes it a valuable subject for studies in organic chemistry and materials science.

Interaction studies involving 1-(3,5-Dichlorophenyl)cyclopentanemethanamine focus on its binding affinity to various biological targets:

  • Receptor Binding: Investigations into how this compound interacts with specific receptors can provide insights into its pharmacological effects.
  • Enzyme Inhibition: Studies examining its ability to inhibit enzymes involved in metabolic pathways are crucial for understanding its therapeutic potential.

These studies are essential for determining the safety and efficacy of the compound in clinical settings.

Several compounds share structural similarities with 1-(3,5-Dichlorophenyl)cyclopentanemethanamine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
1-(2-Chlorophenyl)cyclopentanemethanamineContains a chlorophenyl groupPotentially different biological activity due to chlorine substitution
1-(4-Fluorophenyl)cyclopentanemethanamineContains a fluorophenyl groupFluorine may enhance metabolic stability
1-(3-Methylphenyl)cyclopentanemethanamineContains a methylphenyl groupVariation in lipophilicity affecting bioavailability

The uniqueness of 1-(3,5-Dichlorophenyl)cyclopentanemethanamine lies in its specific dichlorination pattern, which can significantly influence its biological interactions and chemical reactivity compared to other similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

243.0581549 g/mol

Monoisotopic Mass

243.0581549 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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